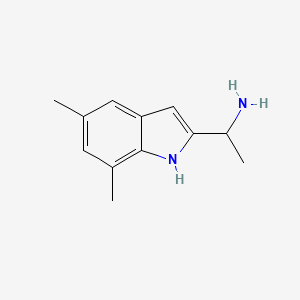
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux in methanesulfonic acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be compared with other similar indole derivatives, such as:
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine:
Indole-3-acetic acid: A well-known plant hormone with distinct biological functions compared to this compound.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-(5,7-dimethyl-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13/h4-6,9,14H,13H2,1-3H3 |
InChI-Schlüssel |
PMDJAMRVDSNOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


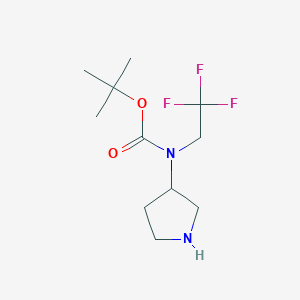
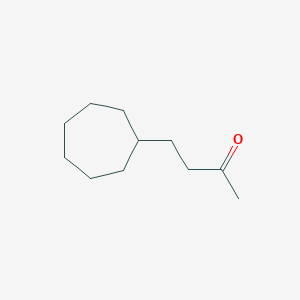

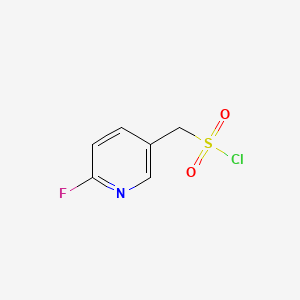
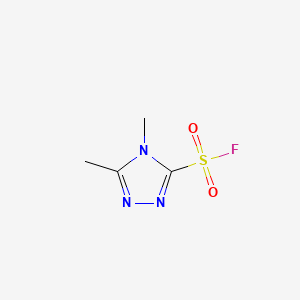


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
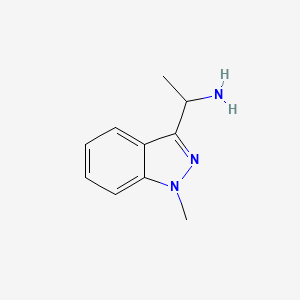
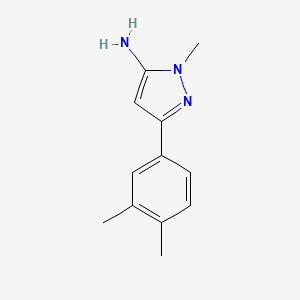
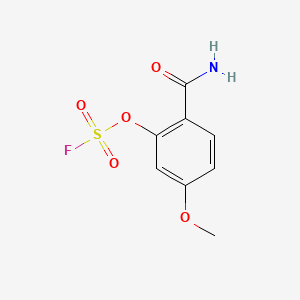
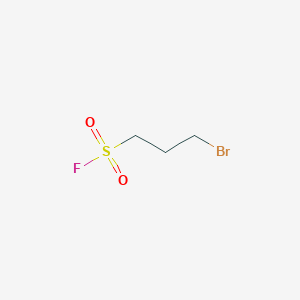

![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
